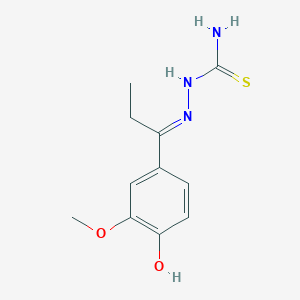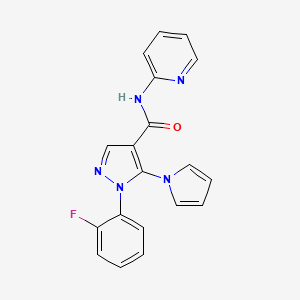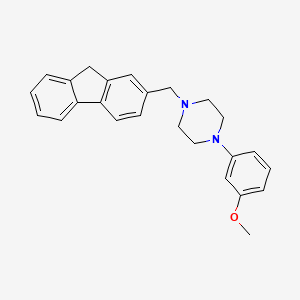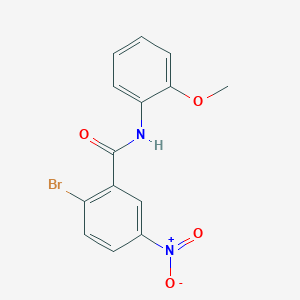
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone (HMPT) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in cancer treatment. It is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells both in vitro and in vivo. HMPT is a well-known chelator of metal ions, which makes it an attractive candidate for cancer therapy due to its ability to interfere with the essential metal ions required for cancer cell growth and proliferation.
作用机制
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone exerts its anti-cancer effects by chelating metal ions such as copper and iron, which are essential for cancer cell growth and proliferation. By interfering with these metal ions, this compound disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation, including c-Myc, cyclin D1, and Bcl-2. This compound has also been shown to induce the expression of p53, a tumor suppressor gene that is often mutated in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it an attractive candidate for cancer therapy as it minimizes the side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers that can be used to predict the response to this compound treatment in cancer patients.
合成方法
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone involves the reaction of 4-hydroxy-3-methoxyacetophenone with thiosemicarbazide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline product that is easily purified. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
属性
IUPAC Name |
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-8(13-14-11(12)17)7-4-5-9(15)10(6-7)16-2/h4-6,15H,3H2,1-2H3,(H3,12,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVONMSPVRFAIS-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)

![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)
![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)

